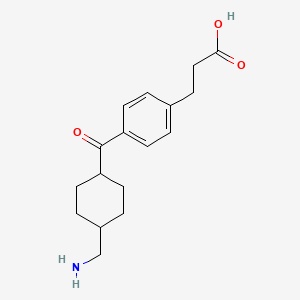

![molecular formula C14H28N2O4 B1215294 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane CAS No. 31250-06-3](/img/structure/B1215294.png)

4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane

Übersicht

Beschreibung

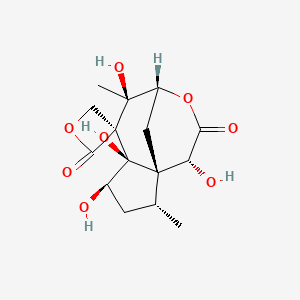

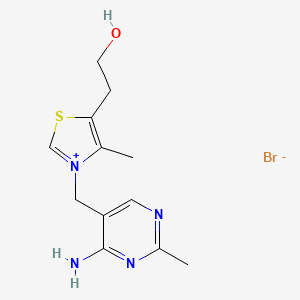

4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane, also known as Kryptofix 211, is a type of cryptand. It has a cage structure with the ammonium H atoms pointing into the cage . The molecular formula is C14H28N2O4 .

Molecular Structure Analysis

The asymmetric unit of the title molecular salt, C14H30N2O4 2+·SiF6 2−, contains half of both the anion and the cation, both ions being completed by a crystallographic twofold axis passing through the Si atom . There are short intermolecular C—H⋯F interactions in the structure, but no conventional intermolecular hydrogen bonds .Chemical Reactions Analysis

The complexation of M + \uE5FBLi +, Na +, Ag + and TI + by the cryptands 4, 7, 13, 18-tetraoxa-l, 10-diazabicyclo [8.5.5]eicosane (C211) and 4,7,13-trioxa-1,10-diazabicyclo [8.5.5]eicosane (C21C 5) to form the cryptates [M.C211] + and [M.C21C 5] + has been studied in trimethyl phosphate by potentiometric titration and 7 Li and 23 Na NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is 288.38 g/mol. It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Complexation Studies

Research has shown that 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is involved in the complexation of various ions. A study by Lincoln et al. (1986) detailed the crystal structures of the cryptates formed between sodium ion and 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane, highlighting its role in ion complexation and providing insights into the geometrical arrangement of these complexes in crystal form (Lincoln et al., 1986).

Solvent Effects on Thermodynamic and Electrochemical Parameters

Marolleau et al. (1990) investigated the complexation of reducible lanthanide(III) cations by cryptands, including 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane. Their research showed the influence of solvent on the stability and electrochemical behavior of these cryptates, which is critical for understanding their potential applications in various chemical processes (Marolleau et al., 1990).

Macrobicyclic Mixed Nitrogen-Sulfur Donor Complexes

A study by Gahan, Lawrance, and Sargeson (1985) explored the electrochemical properties of mixed nitrogen-sulfur donor cobalt(III) complexes with macrobicyclic ligands. This research offers valuable insights into the electrochemical behavior of such complexes and expands the understanding of their potential applications in areas like catalysis and material science (Gahan, Lawrance, & Sargeson, 1985).

Structural Analysis and Molecular Characterization

Bruce et al. (1996) conducted research on Zinc(II) complexes of encapsulating ligands including 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane. Their work provided detailed structural characterization of these complexes, contributing to the broader understanding of metal-ligand interactions and the design of new materials (Bruce et al., 1996).

Interactions with Other Metal Ions

In addition, research by Dhillon et al. (1994) explored the complexation of divalent metal ions by cryptands, including 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane, in aqueous solution. This study adds valuable knowledge about the binding affinities and stability constants of these complexes, which is crucial for their potential application in areas like metal recovery and environmental remediation (Dhillon et al., 1994).

Eigenschaften

IUPAC Name |

4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-7-17-9-3-16-4-10-18-8-2-15(1)5-11-19-13-14-20-12-6-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNQVIZBPSRXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN2CCOCCN1CCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185180 | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31250-06-3 | |

| Record name | 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptating agent 211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane influence its ability to bind sodium ions?

A1: 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane possesses a cage-like structure formed by three interconnected rings containing oxygen and nitrogen atoms. These heteroatoms act as binding sites for metal ions like sodium. X-ray crystallography studies demonstrate that the sodium ion sits slightly above the plane formed by the three oxygen atoms of one of the 15-membered rings in what is termed an "exclusive" conformation [, ]. This specific binding mode is influenced by the size and arrangement of the binding sites within the cryptand's cavity.

Q2: How does the binding of lithium and sodium ions to 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and its analog 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane differ in solution?

A2: While both cryptands can complex lithium and sodium ions, their binding behaviors differ. ¹³C NMR spectroscopy suggests that lithium ions adopt an "inclusive" conformation within the cavity of both cryptands in solution [, ]. In contrast, sodium ions maintain the "exclusive" conformation observed in the solid state for both cryptands. This difference in binding modes likely stems from the smaller ionic radius of lithium, allowing it to fit more centrally within the cryptand cavity.

Q3: How do the kinetic properties of sodium complexes with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane compare?

A3: Sodium dissociation rates, measured using ²³Na NMR, reveal that the sodium complex with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is significantly more stable than its counterpart with 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane []. The presence of an additional oxygen atom in 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane likely contributes to stronger electrostatic interactions with the sodium ion, resulting in slower dissociation kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.